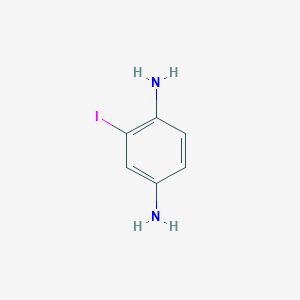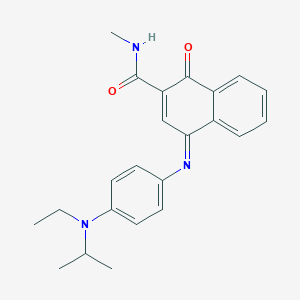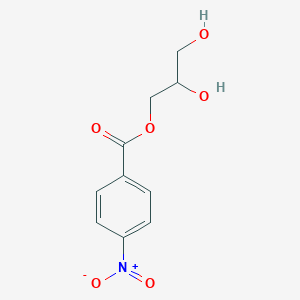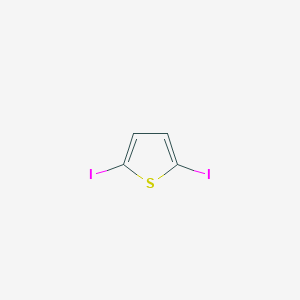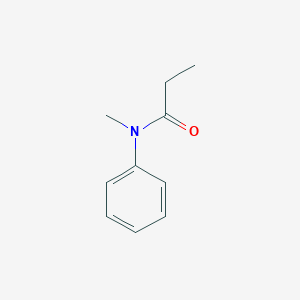
2,5-Dimethylthiophene-3,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is commonly used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylthiophene-3,4-dicarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of various viral enzymes, including reverse transcriptase and protease, making it a potential candidate for the development of anti-viral agents.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,5-Dimethylthiophene-3,4-dicarbaldehyde are still being studied, but it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-Dimethylthiophene-3,4-dicarbaldehyde in lab experiments include its availability, low cost, and ease of synthesis. This compound can be easily synthesized using various methods, and it is readily available from commercial suppliers. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 2,5-Dimethylthiophene-3,4-dicarbaldehyde. One potential direction is the development of new anti-cancer agents based on this compound. Another potential direction is the development of new anti-viral agents based on this compound. Further studies are also needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research, such as materials science and nanotechnology.
Conclusion
In conclusion, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound with unique chemical properties and potential applications in various fields of scientific research. This compound can be easily synthesized using various methods and is readily available from commercial suppliers. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 2,5-Dimethylthiophene-3,4-dicarbaldehyde can be achieved through various methods, including oxidation of 2,5-dimethylthiophene-3,4-dimethanol, oxidation of 2,5-dimethylthiophene-3,4-dimethyl sulfide, and oxidation of 2,5-dimethylthiophene-3,4-dicarboxylic acid. The most common method involves the oxidation of 2,5-dimethylthiophene-3,4-dimethanol using a strong oxidizing agent, such as manganese dioxide, pyridinium chlorochromate, or chromium trioxide.
Aplicaciones Científicas De Investigación
2,5-Dimethylthiophene-3,4-dicarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound is used as a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In the field of agrochemicals, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is used as a precursor for the synthesis of various pesticides and herbicides. In material science, this compound is used as a building block for the synthesis of various polymers and materials with unique properties.
Propiedades
Número CAS |
5368-72-9 |
|---|---|
Nombre del producto |
2,5-Dimethylthiophene-3,4-dicarbaldehyde |
Fórmula molecular |
C8H8O2S |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2,5-dimethylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H,1-2H3 |
Clave InChI |
JKYJVVJLFDVLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
SMILES canónico |
CC1=C(C(=C(S1)C)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



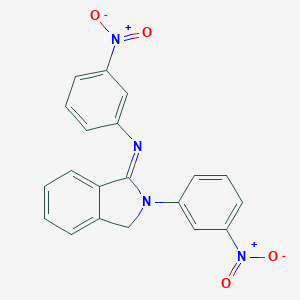
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
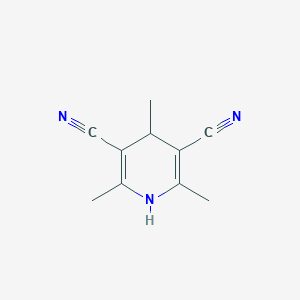
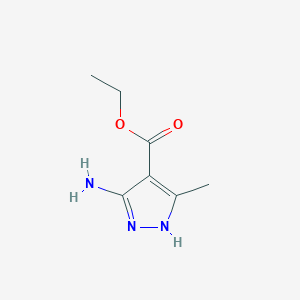
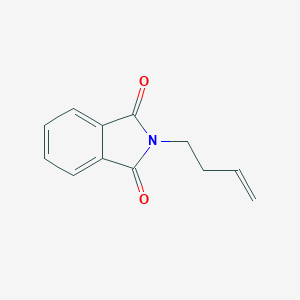
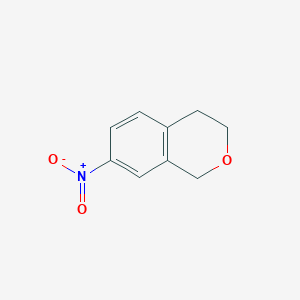

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
